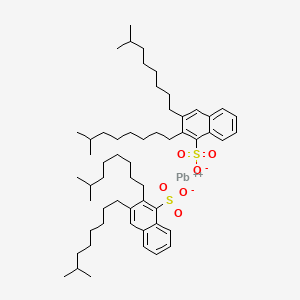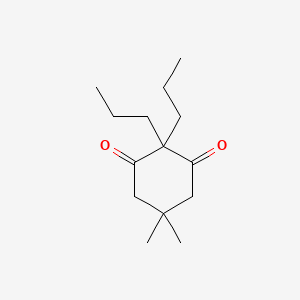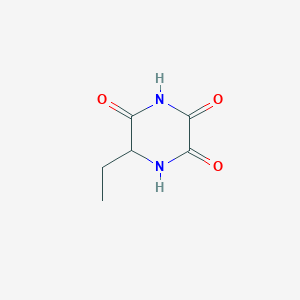
2,3,5-Piperazinetrione,6-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Piperazinetrione,6-ethyl- is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Piperazinetrione,6-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Piperazinetrione,6-ethyl- may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for cyclization. The process may also include purification steps such as crystallization or distillation to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Piperazinetrione,6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
2,3,5-Piperazinetrione,6-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,3,5-Piperazinetrione,6-ethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Piperazinedione: Another piperazine derivative with similar structural features.
3,6-Dimethyl-2,5-piperazinedione: A compound with additional methyl groups, leading to different chemical properties.
Uniqueness
2,3,5-Piperazinetrione,6-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
6-ethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)8-6(11)5(10)7-3/h3H,2H2,1H3,(H,7,10)(H,8,9,11) |
Clé InChI |
WQAMXCDIEHUZDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(=O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


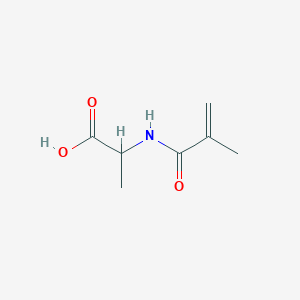

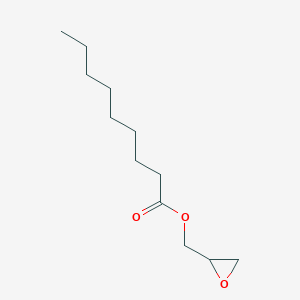
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
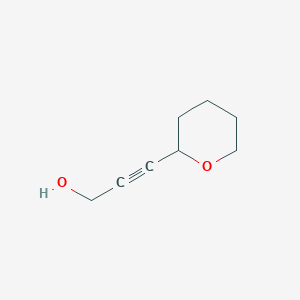

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

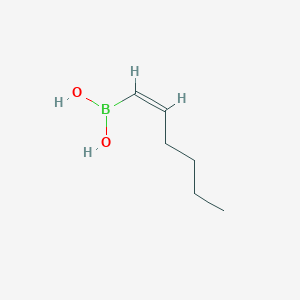
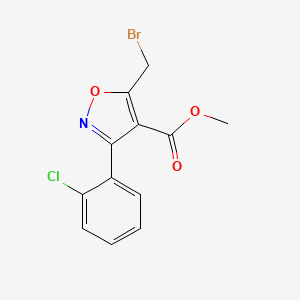
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

